molecular formula C4H7N3O B1317090 (4-methyl-4H-1,2,4-triazol-3-yl)methanol CAS No. 59660-30-9

(4-methyl-4H-1,2,4-triazol-3-yl)methanol

Cat. No. B1317090
CAS RN: 59660-30-9
M. Wt: 113.12 g/mol
InChI Key: CIFUFRVSHZKBEO-UHFFFAOYSA-N
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Description

“(4-Methyl-4H-1,2,4-triazol-3-yl)methanol” is a chemical compound with the empirical formula C9H10O2 and a molecular weight of 150.17 . It is a solid compound . The SMILES string for this compound is CN1C(CO)=NN=C1 .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes “(4-Methyl-4H-1,2,4-triazol-3-yl)methanol”, has been reported in the literature . The synthesis involves multi-step chemical modifications of 3-bromobenzoic acid . The final step involves the cyclization of an intermediate compound, producing its 1,2,4-triazole derivative . This intermediate is then coupled with different electrophiles, resulting in the formation of the final derivatives .


Molecular Structure Analysis

The InChI key for “(4-Methyl-4H-1,2,4-triazol-3-yl)methanol” is CIFUFRVSHZKBEO-UHFFFAOYSA-N . The InChI string is 1S/C4H7N3O/c1-7-3-5-6-4(7)2-8/h3,8H,2H2,1H3 .


Physical And Chemical Properties Analysis

“(4-Methyl-4H-1,2,4-triazol-3-yl)methanol” is a solid compound . Its empirical formula is C9H10O2 and it has a molecular weight of 150.17 . The SMILES string for this compound is CN1C(CO)=NN=C1 .

Scientific Research Applications

Synthesis and Complex Formation

  • Synthesis of Schiff-bases and Copper Complexes : This compound has been utilized in the synthesis of Schiff-bases and their copper complexes. Specifically, its derivatives, such as 4-amino-5-methyl-2H-1,2,4-triazole-3(4H)-thione, are involved in reactions with various aldehydes and copper salts, leading to the formation of compounds with potential applications in coordination chemistry and material science (Ghassemzadeh, Tabatabaee, Soleimani, & Neumüller, 2005).

Catalytic Applications

  • Catalyst in Huisgen 1,3-Dipolar Cycloadditions : Derivatives of (4-methyl-4H-1,2,4-triazol-3-yl)methanol have been found to be highly effective as catalysts in Huisgen 1,3-dipolar cycloadditions. These applications are significant in organic synthesis, particularly in the formation of triazole rings (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Structural and Spectroscopic Studies

  • Crystal Structure Analysis : The compound and its derivatives have been extensively studied for their crystal structures. These studies provide insights into the molecular arrangement and potential interactions, which are crucial for understanding their chemical properties and potential applications (Dong & Huo, 2009).

Synthesis of Energetic Materials

  • Synthesis of Energetic Salts : Triazolyl-functionalized derivatives have been synthesized and analyzed for their potential as energetic materials. These compounds exhibit good thermal stability and high density, making them candidates for various applications in material science (Wang, Gao, Ye, & Shreeve, 2007).

Ligand Design for Metal-Mediated Reactions

  • Design of C3-symmetric Tris(triazolyl)methanol Ligands : This compound has been instrumental in developing C3-symmetric tris(triazolyl)methanol ligands for transition metal-mediated reactions. These ligands have diverse applications in synthesis and catalysis (Etayo, Ayats, & Pericàs, 2016).

Safety And Hazards

The safety information for “(4-Methyl-4H-1,2,4-triazol-3-yl)methanol” indicates that it has the hazard statements H302, H315, H318, H335 . This suggests that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .

Future Directions

1,2,4-Triazole derivatives, including “(4-Methyl-4H-1,2,4-triazol-3-yl)methanol”, have been studied for their potential applications in various fields . They have been used as important pharmacophores in the development of new classes of medicinal compounds . Future research could focus on the design and development of more selective and potent drug candidates based on 1,2,4-triazole derivatives .

properties

IUPAC Name

(4-methyl-1,2,4-triazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-7-3-5-6-4(7)2-8/h3,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFUFRVSHZKBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577126
Record name (4-Methyl-4H-1,2,4-triazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-methyl-4H-1,2,4-triazol-3-yl)methanol

CAS RN

59660-30-9
Record name (4-Methyl-4H-1,2,4-triazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methyl-4H-1,2,4-triazol-3-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Okawa, Y Aramaki, M Yamamoto… - Journal of medicinal …, 2017 - ACS Publications
A novel class of therapeutic drug candidates for heart failure, highly potent and selective GRK2 inhibitors, exhibit potentiation of β-adrenergic signaling in vitro studies. Hydrazone …
Number of citations: 48 pubs.acs.org

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